Elsinochroma
Overview
Description
Synthesis Analysis
Historically, the synthesis of Elsinochroma compounds, specifically EA, has been achieved through biological fermentation processes. The synthesis approach benefits from combining nature's biosynthetic strategies with traditional chemical methods, allowing for the production of molecules with intricate physical, chemical, and biological properties (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
The molecular structure of EA has been elucidated through X-ray crystallography, revealing its complex orthorhombic crystal structure. This structure features distinct chiral carbon atoms and side-groups attached to a perylenequinone ring, indicating EA as a new optical stereoisomer with significant photosensitivity linked to its molecular chirality (Liu Shi, 2000).
Chemical Reactions and Properties
Elsinochrome A engages in photochemical reactions leading to the generation of singlet oxygen and semiquinone anions, showcasing its role as a potent photosensitizer. These reactions are critical for understanding the photosensitive behaviors of EA and its potential applications in various fields (Liang Shen, 2007).
Physical Properties Analysis
The photophysical properties of Elsinochrome A have been thoroughly investigated, revealing its ability to produce high yields of singlet oxygen, a property that is crucial for applications in photodynamic therapy and other areas requiring controlled generation of reactive oxygen species (Cong Li et al., 2006).
Chemical Properties Analysis
Modifications of Elsinochrome A's chemical structure, such as ethylenediamine modification, have been explored to enhance its absorption in the phototherapeutic window and improve its photosensitizing activity. These modifications aim to overcome the limitations posed by its natural absorption spectrum and enhance its clinical applicability (Rui Qiao et al., 2012).
Scientific Research Applications
Elsinochrome is a nonhost-selective, light-dependent, polyketide-derived phytotoxin produced by the citrus pathogen Elsinoë fawcettii. It plays a crucial role in the full virulence of the fungus. The biosynthesis of elsinochrome is regulated by environmental stimuli and is primarily governed by the TSF1 transcription regulator. The EfSTE12 gene, resembling the yeast STE12 transcription factor, also plays a role in its production independent of TSF1 (Yang & Chung, 2010).
Elsinochromes are structurally similar to the phytotoxin cercosporin. In studies, pigments extracted from cultures of E. fawcettii were found to rapidly kill suspension cultured citrus and tobacco cells when irradiated with light. This toxicity was decreased by adding singlet oxygen quenchers (Liao & Chung, 2007).
A study on the interaction of Elsinochrome A (EA) with calf thymus DNA found that EA can bind with DNA and binding sites are destroyed after irradiation by visible light. This suggests that EA could be a promising candidate for photodynamic therapy (Ma et al., 2011).
The photodynamic inhibitory effects of Elsinochrome A (EA) were studied on human colorectal carcinoma cells and rhesus monkey embryonic stem cells. EA showed significant anti-cancer activity and could induce apoptosis in a dose-dependent manner (Ma et al., 2003).
A genomic analysis of Elsinoë arachidis, which produces elsinochromes, revealed insights into its potential pathogenic mechanism and the biosynthesis pathway of elsinochrome toxin. The study provided a new route to explore the pathogenic mechanism and biosynthesis pathway of elsinochromes (Jiao et al., 2021).
The photophysical and photochemical properties of EA were explored using theoretical methods. The study found that EA can photo-generate singlet oxygen through energy transfer and also generates superoxide ions, providing insights into its photosensitive behaviors (Shen, 2007).
Safety And Hazards
properties
IUPAC Name |
12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDUCZIGPIYIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947435 | |
Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elsinochroma | |
CAS RN |
24568-67-0 | |
Record name | Elsinochrome A (7CI, 8CI) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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